Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a chemical compound that falls within the category of pyrrolidine derivatives. These compounds are characterized by a pyrrolidine ring, which is a five-membered lactam structure, and are often used as intermediates in the synthesis of various pharmacologically active molecules or as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the HBr generated in the Hantzsch reaction to hydrolyze the t-butyl esters in situ . Another method describes the optimized large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in the development of novel macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For instance, the crystal and molecular structure of certain thieno[2,3-c]pyridine derivatives, which are structurally related to pyrrolidine compounds, have been characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding patterns .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid can react with singlet oxygen to yield peroxidic intermediates, which can then couple with nucleophiles to produce 5-substituted pyrroles . Regio-selective synthesis can also be employed to direct substitutions to specific positions on the pyrrolidine ring, as demonstrated in the synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid . Furthermore, reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation of functional groups, have been performed on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the reactivity and solubility of the compounds. The introduction of functional groups such as cyano, cyclopropyl, or nitro groups can further modify the chemical behavior, enabling the compounds to participate in a wide range of reactions and potentially enhancing their biological activity .
Scientific Research Applications
Asymmetric Synthesis
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate plays a crucial role in asymmetric synthesis. It is used in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, such as N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This process involves a five-step chromatography-free synthesis with high yield and enantiomeric excess, highlighting its efficiency in producing chiral pyrrolidine derivatives (Chung et al., 2005).
Synthesis of Antiinflammatory Agents
Another application is in the synthesis of antiinflammatory compounds. For instance, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized using tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, have shown potential as antiinflammatory and analgesic agents. These compounds have been evaluated for their ability to inhibit prostaglandin and leukotriene synthesis, showing comparable antiinflammatory activities to established drugs but with reduced side effects (Ikuta et al., 1987).
Influenza Neuraminidase Inhibition
This compound is also significant in the design of influenza neuraminidase inhibitors. It has been utilized in the synthesis of potent inhibitors against influenza, exhibiting promising results in inhibiting the virus's neuraminidase enzyme, a key target in influenza therapy (Wang et al., 2001).
Crystallographic and Structural Analysis
Furthermore, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is important in crystallographic studies. The synthesis and crystal structure analysis of its derivatives provide valuable insights into molecular conformations and interactions, which are essential in understanding the properties and reactivities of these compounds (Naveen et al., 2007).
Coupling Reactions in Organic Synthesis
This compound is also used in coupling reactions, such as the palladium-catalyzed coupling of arylboronic acids with partially reduced pyridine derivatives, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This application signifies its versatility in organic synthesis (Wustrow & Wise, 1991).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373389 | |
Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
CAS RN |
270912-72-6 | |
Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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